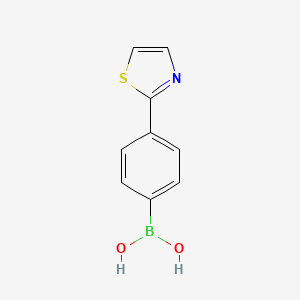

4-(1,3-Thiazol-2-yl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

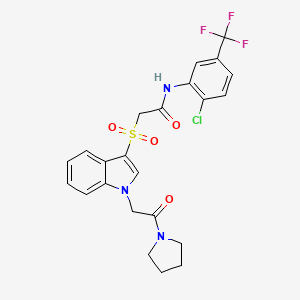

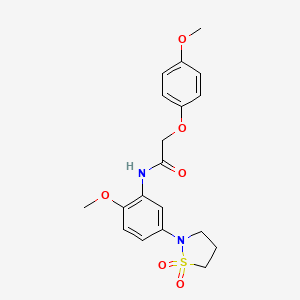

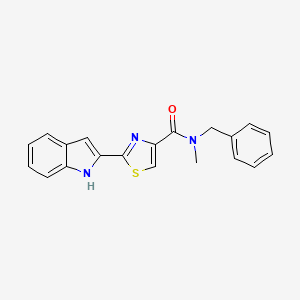

“4-(1,3-Thiazol-2-yl)phenylboronic acid” is a compound that contains a thiazole ring and a phenylboronic acid group . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . One common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular formula of “this compound” is C9H8BNO2S . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The boron atom in the phenylboronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions. They can interact with various carbohydrates, making them important in organic synthesis . Phenylboronic acids are mild Lewis acids which are generally stable and easy to handle .Applications De Recherche Scientifique

Catalytic Applications and Organic Synthesis

Phenylboronic acid derivatives, including 4-(1,3-Thiazol-2-yl)phenylboronic acid, have been employed as catalysts in organic synthesis. For instance, Nemouchi et al. (2012) demonstrated the use of phenylboronic acid as a non-toxic catalyst for the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, highlighting its advantages such as operational simplicity and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Bioorthogonal Chemistry

Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, demonstrating its utility in bioorthogonal coupling reactions. This work signifies the potential of phenylboronic acid derivatives in protein conjugation and physiological compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Nanotechnology and Antiviral Applications

Phenylboronic-acid-modified nanoparticles have garnered attention for their potential in biological and biomedical applications. Khanal et al. (2013) discussed the fabrication of boronic acid functionalized nanoparticles and their investigation as antiviral inhibitors against Hepatitis C virus, presenting a novel approach to blocking viral entry with reduced cellular toxicity (Khanal, Vausselin, Barras, Bande, Turcheniuk, Benazza, Zaitsev, Teodorescu, Boukherroub, Siriwardena, Dubuisson, & Szunerits, 2013).

Corrosion Inhibition

Phenylboronic acid derivatives have also been studied for their potential as corrosion inhibitors. Chaitra et al. (2016) explored the anti-corrosion potential of newly synthesized thiazole hydrazones, demonstrating their effectiveness in protecting mild steel in acidic media. This research highlights the role of thiazole derivatives in corrosion protection and their mechanism of action (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives, which could be structurally related to this compound, was investigated by Apotrosoaei et al. (2014). This study designed new thiazolidin-4-ones derivatives and evaluated their antioxidant effects, finding significant activity comparable to that of ascorbic acid in some derivatives (Apotrosoaei, Vasincu, Constantin, Buron, Routier, & Profire, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 20504 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

[4-(1,3-thiazol-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6,12-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKLXOPEVLMJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC=CS2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2861996.png)

![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)

![1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2862015.png)